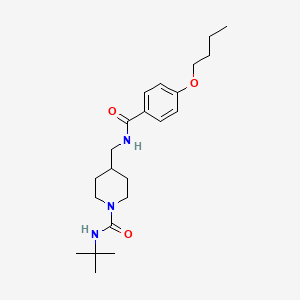

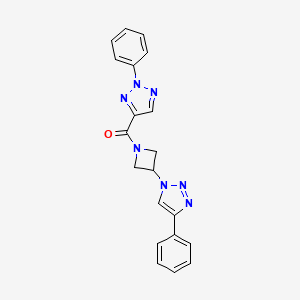

![molecular formula C27H18ClN3 B2865554 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1443049-86-2](/img/structure/B2865554.png)

2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine” is a complex organic molecule. It contains a 1,3,5-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms. This triazine ring is substituted with three phenyl groups, one of which is further substituted with a 4-chlorobiphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar triazine ring and the attached phenyl rings. The 4-chlorobiphenyl substituent would add complexity to the structure. The presence of the chlorine atom would likely influence the electronic distribution and potentially the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and a chlorine atom would likely result in a relatively high molecular weight. The compound might exhibit significant non-polarity due to the presence of the aromatic rings .Scientific Research Applications

Organic Synthesis and Material Science Applications

Triazine derivatives, including those structurally related to 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine, have been extensively studied for their reactivity and utility in organic synthesis. For example, the behavior of 1,2,4-triazine derivatives toward organomagnesium halides has been explored, highlighting their potential in creating a wide array of chemical structures (A. Mustafa, A. K. Mansour, H. A. Zaher, 1971). Additionally, the transformation of such compounds in the presence of alkylmagnesium halides, diazomethane, and in Mannich reactions has been documented, offering insights into their versatile reactivity (A. Mustafa, A. K. Mansour, H. Zaher, 1970).

Applications in Electronics and Photonics

Triazine derivatives have found significant applications in the electronics and photonics industries, especially in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of triazine cores into the molecular structure of compounds used in OLEDs has been shown to improve electron mobility, reduce driving voltages, and enhance device efficiency and stability (R. A. Klenkler et al., 2008). Furthermore, triazine-based compounds have been synthesized and characterized for their potential in creating highly efficient green phosphorescent OLEDs, demonstrating the importance of triazine derivatives in the advancement of display technology (Hsiao-Fan Chen et al., 2009).

Corrosion Inhibition

The study of triazine derivatives as corrosion inhibitors for metals in acidic environments has also been reported. Such compounds exhibit promising properties in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (M. Yadav et al., 2015).

Advanced Materials Development

Triazine derivatives have been explored for their role in the development of advanced materials, such as high-performance polymers and dendrimeric complexes. These materials have applications ranging from structural components to catalysts in chemical reactions, highlighting the versatility of triazine-based compounds in materials science (S. Uysal, Z. E. Koç, 2010).

properties

IUPAC Name |

2-[4-(4-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18ClN3/c28-24-17-15-20(16-18-24)19-11-13-23(14-12-19)27-30-25(21-7-3-1-4-8-21)29-26(31-27)22-9-5-2-6-10-22/h1-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREZXVNHMVSZGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

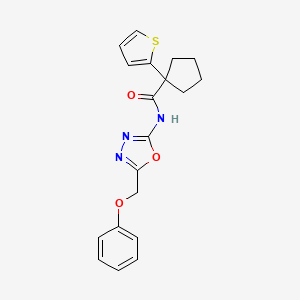

![7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865471.png)

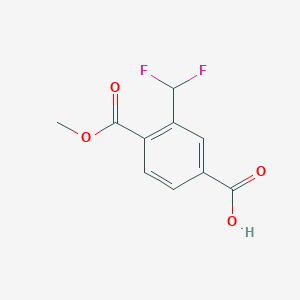

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B2865475.png)

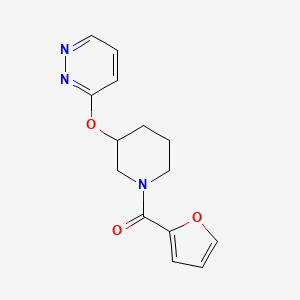

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2865478.png)

![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2865479.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2865480.png)

![3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865483.png)

![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)